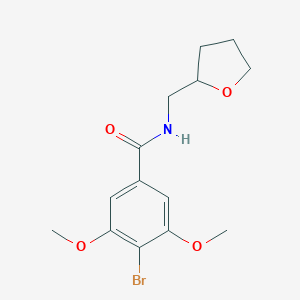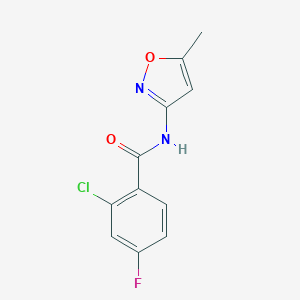![molecular formula C15H12F3NO4S B263077 Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate, also known as MTFB, is a chemical compound that has gained significant attention in the field of scientific research. It is a white powder that is soluble in organic solvents and has a molecular weight of 383.39 g/mol. MTFB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that regulates insulin signaling and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has several advantages for use in lab experiments. It is a stable compound that is readily available and easy to synthesize. This compound is also soluble in organic solvents, making it easy to handle and use in a variety of experimental setups. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and other diseases. Another area of interest is the use of this compound as a tool for studying protein-protein interactions and enzyme activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)aniline with methyl 2-amino benzoate in the presence of a suitable base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of this compound. Other methods for synthesizing this compound include the reaction of 3-(trifluoromethyl)aniline with methyl 2-chlorobenzoate, followed by the reaction of the resulting intermediate with sodium sulfonate.
Applications De Recherche Scientifique
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, this compound has been used as a tool for studying protein-protein interactions and enzyme activity. In pharmacology, this compound has been studied for its potential as a drug delivery agent and as a tool for investigating drug metabolism.
Propriétés
Formule moléculaire |
C15H12F3NO4S |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
methyl 2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C15H12F3NO4S/c1-23-14(20)12-7-2-3-8-13(12)19-24(21,22)11-6-4-5-10(9-11)15(16,17)18/h2-9,19H,1H3 |
Clé InChI |
CGHGOTNNRZVBOF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)


![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)





![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)

